molecular formula C11H14ClFN4O B2652864 1-(5-chloropyrimidin-2-yl)-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide CAS No. 2202504-58-1

1-(5-chloropyrimidin-2-yl)-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide

Cat. No. B2652864
CAS RN: 2202504-58-1
M. Wt: 272.71
InChI Key: NLXCEVDZZDSPOP-UHFFFAOYSA-N
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Description

1-(5-chloropyrimidin-2-yl)-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide, also known as CPFPX, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This molecule has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various neurological disorders.

Scientific Research Applications

Antimicrobial Activity

Research into pyrimidine derivatives, such as those related to the specified chemical structure, has shown promising antimicrobial properties. Abdel-rahman, Bakhite, and Al-Taifi (2002) demonstrated the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines, highlighting the potential of pyrimidine compounds in combating microbial infections (A. Abdel-rahman, E. A. Bakhite, & E. A. Al-Taifi, 2002). Furthermore, Hossan et al. (2012) developed a series of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, to produce compounds with significant antibacterial and antifungal activities, comparable to streptomycin and fusidic acid (A. Hossan, Hanaa M. A. Abu-Melha, M. Al-Omar, & A. Amr, 2012).

Antiviral Activity

The search for new antiviral agents has led to the investigation of pyrimidine-based compounds. Coe et al. (1982) explored the synthesis and antiviral properties of some 2'-deoxy-5-(fluoroalkenyl)uridines, a class of compounds including pyrimidine derivatives, showing activity against herpes simplex virus type 1 (P. Coe, M. R. Harnden, A. S. Jones, S. Noble, & R. T. Walker, 1982). Another study by Selvam et al. (2006) found that derivatives of 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidin-2-yl)benzenesulphonamide exhibited significant antiviral activity against influenza A and B viruses, offering a potential route for the development of new influenza treatments (P. Selvam, N. Murugesh, M. Chandramohan, R. Sidwell, M. Wandersee, & D. Smee, 2006).

Anticancer Activity

Pyrimidine compounds have also been evaluated for their potential anticancer effects. Gokhale et al. (2017) synthesized new N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives with a substituted 2-amino pyrimidine moiety, demonstrating more than 70% growth inhibition against HeLa, HepG2, and MCF-7 cancer cells, indicating the importance of pyrimidine derivatives in cancer research (N. Gokhale, U. Dalimba, & Manjunatha Kumsi, 2017).

properties

IUPAC Name

1-(5-chloropyrimidin-2-yl)-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClFN4O/c1-16(2)9(18)11(13)3-4-17(7-11)10-14-5-8(12)6-15-10/h5-6H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXCEVDZZDSPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1(CCN(C1)C2=NC=C(C=N2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-chloropyrimidin-2-yl)-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide

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